2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline
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Overview
Description
2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline is a chemical compound with significant applications in various fields It is characterized by its complex structure, which includes multiple chlorine atoms and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline typically involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The reaction proceeds as follows: [ \text{Aniline} + 3 \text{Cl}_2 + \text{CCl}_4 \rightarrow \text{2,4,6-Trichloroaniline} + 3 \text{HCl} ] In this process, 2,4,6-trichloroaniline precipitates from the solution as a white solid. It is crucial to maintain an anhydrous environment to avoid contamination with aniline black .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and pesticides.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline involves its interaction with specific molecular targets The chlorine atoms and the aniline group play crucial roles in its reactivity The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: A closely related compound with similar chemical properties.
4-Chloroaniline: Another related compound with fewer chlorine atoms.
2,4-Dichloroaniline: A compound with two chlorine atoms, used in similar applications.
Uniqueness
2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline is unique due to its specific structure, which includes multiple chlorine atoms and an aniline group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility .
Properties
IUPAC Name |
2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOBYSEJRIWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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